LS-102

Description

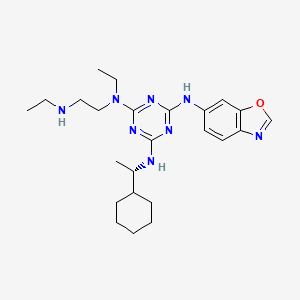

Structure

3D Structure

Properties

IUPAC Name |

6-N-(1,3-benzoxazol-6-yl)-4-N-[(1S)-1-cyclohexylethyl]-2-N-ethyl-2-N-[2-(ethylamino)ethyl]-1,3,5-triazine-2,4,6-triamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H36N8O/c1-4-25-13-14-32(5-2)24-30-22(27-17(3)18-9-7-6-8-10-18)29-23(31-24)28-19-11-12-20-21(15-19)33-16-26-20/h11-12,15-18,25H,4-10,13-14H2,1-3H3,(H2,27,28,29,30,31)/t17-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEDHMXBDEJSZFE-KRWDZBQOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCCN(CC)C1=NC(=NC(=N1)NC(C)C2CCCCC2)NC3=CC4=C(C=C3)N=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCNCCN(CC)C1=NC(=NC(=N1)N[C@@H](C)C2CCCCC2)NC3=CC4=C(C=C3)N=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H36N8O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of LS-102

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of LS-102, a selective inhibitor of the E3 ubiquitin ligase synoviolin. The information is curated for researchers, scientists, and professionals involved in drug development, with a focus on quantitative data, detailed experimental methodologies, and visual representations of the underlying biological pathways.

Core Mechanism of Action

This compound is a selective, cell-permeable small molecule inhibitor of the E3 ubiquitin ligase synoviolin 1 (Syvn1), also known as HMG-CoA reductase degradation protein 1 (HRD1).[1][2] Syvn1 is a key component of the endoplasmic reticulum-associated degradation (ERAD) pathway, which is responsible for the removal of misfolded proteins from the ER. By inhibiting the E3 ligase activity of Syvn1, this compound disrupts the ubiquitination and subsequent proteasomal degradation of Syvn1 target proteins. This inhibitory action forms the basis of its therapeutic potential, particularly in diseases characterized by excessive ER stress and inflammation, such as rheumatoid arthritis.[1][3]

The primary molecular effect of this compound is the inhibition of Syvn1's autoubiquitination, a process essential for its E3 ligase activity.[1][2] This, in turn, prevents the polyubiquitination of various Syvn1 substrates. Notably, this compound has been shown to suppress the polyubiquitination of key cellular proteins, including nuclear factor erythroid 2-related factor 2 (NRF2), a mutant form of α-sarcoglycan (V247M), and peroxisome proliferator-activated receptor-gamma coactivator 1-beta (PGC-1β).[1]

Quantitative Data

The following tables summarize the key quantitative data reported for this compound, providing a clear comparison of its potency in various assays.

| Parameter | Value | Assay Type | Cell Line/System | Reference |

| IC₅₀ | 35 µM | Synoviolin Autoubiquitination | In vitro enzyme assay | [1][2] |

| IC₅₀ | 5.4 µM | Cell Proliferation | Rheumatoid Synovial Cells (RSCs) | [1][3] |

| Experimental Model | Dosage | Administration Route | Duration | Observed Effect | Reference |

| Collagen-Induced Arthritis (CIA) Mouse Model | 1.3 - 4 mg/kg | Intraperitoneal (i.p.) | Daily for 4 weeks | Reduction in clinical severity scores | [3] |

| db/db Mice (Model for Type 2 Diabetes) | 50 mg/kg | Intraperitoneal (i.p.) | Daily | Reduced body weight and blood glucose levels | [4] |

Experimental Protocols

This section details the methodologies for the key experiments cited in the literature to characterize the mechanism of action of this compound.

In Vitro Synoviolin Autoubiquitination Assay

This assay is designed to measure the ability of this compound to inhibit the self-ubiquitination of the Syvn1 E3 ligase.

Materials:

-

Recombinant human E1 activating enzyme

-

Recombinant human E2 conjugating enzyme (e.g., UbcH5c)

-

Recombinant human Synoviolin (Syvn1)

-

Ubiquitin

-

ATP

-

This compound (dissolved in DMSO)

-

Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 2 mM DTT)

-

SDS-PAGE gels and Western blotting reagents

-

Anti-ubiquitin antibody

-

Anti-Syvn1 antibody

Protocol:

-

Prepare a reaction mixture containing E1 enzyme, E2 enzyme, ubiquitin, and Syvn1 in the ubiquitination reaction buffer.

-

Add varying concentrations of this compound or DMSO (as a vehicle control) to the reaction mixtures.

-

Initiate the ubiquitination reaction by adding ATP.

-

Incubate the reaction mixtures at 37°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.

-

Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

-

Probe the membrane with an anti-ubiquitin antibody to detect polyubiquitinated Syvn1.

-

The same membrane can be stripped and re-probed with an anti-Syvn1 antibody to confirm equal loading of the enzyme.

-

Quantify the band intensities to determine the concentration of this compound that inhibits 50% of Syvn1 autoubiquitination (IC₅₀).

Rheumatoid Synovial Cell (RSC) Proliferation Assay

This cell-based assay evaluates the effect of this compound on the proliferation of primary rheumatoid synovial cells.

Materials:

-

Primary rheumatoid synovial cells (RSCs)

-

Cell culture medium (e.g., DMEM supplemented with fetal bovine serum and antibiotics)

-

This compound (dissolved in DMSO)

-

Cell proliferation reagent (e.g., MTT, WST-8 from a CCK-8 kit)

-

96-well cell culture plates

-

Microplate reader

Protocol:

-

Seed RSCs in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 20, 40, 60 µM) or DMSO as a control.[3]

-

Incubate the cells for a specified period (e.g., 12 hours).[3]

-

Add the cell proliferation reagent (e.g., MTT or WST-8) to each well and incubate according to the manufacturer's instructions.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the cell viability as a percentage of the control and plot the results to determine the IC₅₀ value for the inhibition of cell proliferation.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows related to the mechanism of action of this compound.

Caption: Mechanism of this compound action on the ERAD pathway.

Caption: Downstream effects of this compound on Syvn1 target proteins.

Caption: Experimental workflow for characterizing this compound.

References

synthesis and purification of LS-102

An in-depth technical guide on the synthesis and purification of Oseltamivir Phosphate (Tamiflu®), a neuraminidase inhibitor used for the treatment and prophylaxis of influenza A and B viruses, is provided below. This guide serves as a representative example, as "LS-102" is not a publicly documented compound. Oseltamivir's synthesis is notable for its complexity and reliance on the natural product (-)-shikimic acid as a starting material.

Oseltamivir Phosphate, marketed as Tamiflu®, is an orally active antiviral drug. It is a prodrug that is hydrolyzed in the liver to its active form, oseltamivir carboxylate. The molecule possesses three stereocenters, making stereochemical control crucial during its synthesis. The commercial production method, originally developed by Gilead Sciences and later optimized by Hoffmann-La Roche, begins with (-)-shikimic acid, which is extracted from Chinese star anise or produced via fermentation using engineered E. coli. Over 70 different synthetic routes have been developed to date in an effort to create more efficient, safer, and cost-effective manufacturing processes.

Synthesis of Oseltamivir Phosphate

Multiple synthetic strategies for oseltamivir have been reported, ranging from the industrial Roche process to various azide-free academic syntheses. This section details two prominent routes.

Route 1: The Roche Industrial Synthesis from (-)-Shikimic Acid

The industrial synthesis is a multi-step process that has been refined to ensure scalability and reproducibility for producing tons of the active pharmaceutical ingredient. A major challenge in this route is the management of potentially hazardous intermediates, particularly azides.

The key stages of this synthesis are:

-

Esterification and Acetal Protection: (-)-shikimic acid is first converted to its ethyl ester. The 3- and 4-hydroxyl groups are then protected as a pentylidene acetal.

-

Mesylation: The 5-hydroxyl group is activated by mesylation.

-

Epoxidation: Treatment with a base leads to the formation of a key epoxide intermediate.

-

Azide Ring-Opening: The epoxide is opened regio- and stereospecifically using an azide nucleophile to install the first nitrogen functionality at C-5.

-

Second Azide Introduction: The C-4 hydroxyl is mesylated, followed by a second azide substitution, which proceeds via an intermediate aziridine.

-

Side Chain Introduction & Azide Reduction: The 3-pentyloxy side chain is introduced. The azide at C-5 is then selectively reduced to the primary amine.

-

Acetylation and Final Reduction: The primary amine is acetylated to form the acetamide group. The remaining azide at C-4 is reduced.

-

Salt Formation: The oseltamivir free base is treated with phosphoric acid to yield the final crystalline oseltamivir phosphate.

The overall yield for the industrial synthesis starting from (-)-shikimic acid is reported to be in the range of 17-22%.

Route 2: Trost Azide-Free Synthesis

To circumvent the use of potentially explosive azide reagents, numerous alternative syntheses have been developed. The synthesis by Trost and Zhang is a concise, eight-step route that proceeds with a 30% overall yield from commercially available materials.

Key transformations in this route include:

-

Palladium-Catalyzed Asymmetric Allylic Alkylation (Pd-AAA): This reaction is used to open a racemic lactone starting material, establishing the desired stereochemistry for the entire synthesis in a single step.

-

Rhodium-Catalyzed Aziridination: A second amino group is installed via a stereoselective rhodium-catalyzed aziridination reaction.

-

Regioselective Aziridine Ring Opening: The aziridine is opened to install the 3-pentyloxy side chain and reveal the second amine functionality.

Data Presentation: Synthesis Route Comparison

The following tables summarize quantitative data for the discussed synthetic routes.

Table 1: Comparison of Oseltamivir Synthetic Routes

| Feature | Roche Industrial Route | Trost Azide-Free Route | Shi Azide-Free Route |

| Starting Material | (-)-Shikimic Acid | Commercially available lactone | Roche's epoxide intermediate |

| Number of Steps | ~12 steps | 8 steps | 6 steps |

| Overall Yield | 17-22% | 30% | 61-69% |

| Key Reagents/Hazards | Sodium Azide (potentially explosive) | Palladium and Rhodium catalysts | Non-hazardous reagents |

| Key Transformations | Epoxide opening, Azide chemistry | Pd-AAA, Rh-catalyzed aziridination | Asymmetric synthesis |

Table 2: Step-by-Step Yields for a Representative Synthesis

| Step | Transformation | Reagents/Conditions | Reported Yield |

| 1 | Pd-AAA opening of lactone | [Pd(C3H5)Cl]2, (R,R)-11 ligand, TMS-phthalimide | 24% (initial conditions) |

| 2 | Installation of second amino group | PhI=NTs, Rh2(S-TCPTAD)4 | 69-74% |

| 3 | Aziridine ring opening | 3-pentanol, BF3·OEt2 | Not specified |

| 4 | Acylation | Acetic anhydride | Not specified |

| 5 | Final deprotection and salt formation | Pd/C, H3PO4 | High Purity (99.7%) |

Purification of Oseltamivir Phosphate

The final purification of oseltamivir phosphate is critical to meet the stringent purity requirements for pharmaceuticals. The crude product is typically purified by recrystallization.

A common method involves dissolving the crude oseltamivir phosphate in a solvent system such as water, an alcohol (methanol, ethanol), or an aqueous alcohol solution (e.g., 90-99% v/v ethanol) with heating. Activated carbon may be added to the hot solution to remove colored impurities. The solution is then filtered while hot, and the filtrate is cooled slowly to induce crystallization, yielding the final product with a purity greater than 99.0%. The overall recovery from this recrystallization process is typically high, often 80% or greater. Purity is confirmed using High-Performance Liquid Chromatography (HPLC).

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is based on methods described for purifying crude oseltamivir phosphate.

-

Dissolution: Place 10.0 g of crude oseltamivir phosphate into a reaction vessel. Add 40-250 mL of purified water (or an appropriate alcohol/aqueous alcohol solvent).

-

Heating: Heat the mixture to approximately 60-90°C while stirring until all solids have dissolved.

-

Decolorization: Add 0.5-1.0 g of activated carbon to the hot solution and stir at reflux for 30-60 minutes.

-

Hot Filtration: Filter the hot mixture through a suitable filter medium (e.g., celite pad) to remove the activated carbon.

-

Crystallization: Allow the clear filtrate to cool slowly to room temperature. Further cooling in a refrigerator or ice bath can be used to maximize crystal formation.

-

Isolation: Collect the resulting white crystals by filtration.

-

Drying: Wash the crystals with a small amount of cold solvent and dry them under a vacuum to a constant weight. The expected purity is >99.0% as determined by HPLC.

Visualizations

The following diagrams illustrate the synthetic and purification workflows.

Caption: The Roche industrial synthesis pathway for Oseltamivir Phosphate.

Caption: A typical workflow for the purification of crude Oseltamivir Phosphate.

LS-102 discovery and history

An In-depth Technical Guide to the Discovery and History of LS-102, a Selective Synoviolin (Syvn1) Inhibitor

This technical guide provides a comprehensive overview of the discovery, history, mechanism of action, and preclinical development of this compound, a selective inhibitor of the E3 ubiquitin ligase synoviolin (Syvn1). The information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the ubiquitin-proteasome system.

Discovery and History

This compound was identified through a high-throughput screening of small molecules aimed at discovering inhibitors of the autoubiquitination activity of synoviolin, a RING-type E3 ubiquitin ligase.[1] This discovery effort was undertaken by Progenra, Inc., a company focused on developing therapeutics targeting the ubiquitin-proteasome system.[2][3] this compound emerged as a selective inhibitor of Syvn1 and is currently in the preclinical stage of research and development.[2] It is a cell-permeable triaminotriazine compound.[4][5]

Mechanism of Action

This compound exerts its biological effects by selectively inhibiting the enzymatic activity of synoviolin (Syvn1), an E3 ubiquitin ligase implicated in the endoplasmic reticulum-associated degradation (ERAD) pathway.[1]

Key aspects of its mechanism of action include:

-

Inhibition of Autoubiquitination: this compound directly inhibits the autoubiquitination of Syvn1 with an IC50 of 35 µM.[6] This inhibition is selective, as this compound does not affect the activity of other E3 ubiquitin ligases such as ARIH1, BRCA1/BARD1, and Efp.[7]

-

Stabilization of Syvn1 Substrates: By inhibiting Syvn1, this compound prevents the polyubiquitination and subsequent proteasomal degradation of its target proteins. Key substrates stabilized by this compound include:

-

Peroxisome proliferator-activated receptor-gamma coactivator-1 beta (PGC-1β): This is a critical regulator of mitochondrial biogenesis and energy metabolism. This compound treatment abolishes the negative regulation of PGC-1β by Syvn1, leading to its stabilization.[4][5][8]

-

Nuclear factor erythroid 2-related factor 2 (NRF2): A transcription factor that plays a crucial role in the antioxidant response.[6]

-

V247M α-sarcoglycan mutant: A misfolded protein associated with sarcoglycanopathy.[6]

-

The stabilization of PGC-1β by this compound leads to increased mitochondrial biogenesis and enhanced energy expenditure, which has been demonstrated in vivo.[4][5][8]

Signaling Pathway of this compound Action

References

- 1. insights.envigo.com [insights.envigo.com]

- 2. Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis [en.bio-protocol.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis [bio-protocol.org]

- 5. db/db Mice Exhibit Features of Human Type 2 Diabetes That Are Not Present in Weight-Matched C57BL/6J Mice Fed a Western Diet - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

In-Depth Technical Guide: The Biological Target of LS-102

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

LS-102 is a selective, small-molecule inhibitor targeting Synoviolin (Syvn1), also known as Hrd1, an E3 ubiquitin ligase embedded in the endoplasmic reticulum (ER) membrane. By inhibiting the autoubiquitination and subsequent E3 ligase activity of Syvn1, this compound modulates key cellular pathways involved in protein quality control, inflammation, and metabolism. This targeted action makes this compound a promising therapeutic candidate for a range of diseases, including rheumatoid arthritis and metabolic disorders. This guide provides a comprehensive overview of the biological target of this compound, including its mechanism of action, quantitative data, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways and experimental workflows.

The Biological Target: Synoviolin (Syvn1/Hrd1)

The primary biological target of this compound is the E3 ubiquitin ligase Synoviolin (Syvn1).[1][2][3] Syvn1 is a critical component of the ER-associated degradation (ERAD) pathway, which is responsible for the removal of misfolded and unfolded proteins from the ER, thereby mitigating ER stress.

Mechanism of Action of this compound

This compound exerts its inhibitory effect on Syvn1 through the suppression of its autoubiquitination.[1][2][3] The autoubiquitination of an E3 ligase is often crucial for its catalytic activity. By preventing this initial step, this compound effectively inactivates Syvn1, leading to the accumulation of its downstream target proteins. This mechanism has been shown to impact several signaling pathways and cellular processes.

Quantitative Data

The inhibitory activity of this compound on its target and its effects on cellular processes have been quantified in several studies. The following table summarizes the key quantitative data available for this compound.

| Parameter | Value | Cell/System | Reference |

| IC50 (Syvn1 Autoubiquitination) | 35 µM | In vitro | [1][2] |

| IC50 (Rheumatoid Synovial Cell Proliferation) | 5.4 µM | Rheumatoid Synovial Cells (RSCs) | [1] |

Signaling Pathways Modulated by this compound

The inhibition of Syvn1 by this compound leads to the stabilization and accumulation of its downstream target proteins, thereby influencing their respective signaling pathways. Two key substrates of Syvn1 that are affected by this compound are Nuclear factor erythroid 2-related factor 2 (NRF2) and Peroxisome proliferator-activated receptor-gamma coactivator 1-beta (PGC-1β).[1]

Syvn1-NRF2 Signaling Pathway

Under basal conditions, Syvn1 ubiquitinates NRF2, targeting it for proteasomal degradation. NRF2 is a transcription factor that plays a crucial role in the antioxidant response. By inhibiting Syvn1, this compound prevents the degradation of NRF2, allowing it to translocate to the nucleus and activate the expression of antioxidant response element (ARE)-driven genes.

Syvn1-PGC-1β Signaling Pathway

Syvn1 also targets the transcriptional coactivator PGC-1β for ubiquitination and degradation. PGC-1β is a key regulator of mitochondrial biogenesis and energy metabolism. Inhibition of Syvn1 by this compound leads to the stabilization of PGC-1β, which can then co-activate transcription factors to promote the expression of genes involved in mitochondrial function.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction of this compound with its biological target.

In Vitro Syvn1 Autoubiquitination Assay

This assay is designed to measure the E3 ligase activity of Syvn1 by detecting its autoubiquitination and to assess the inhibitory effect of this compound.

Materials:

-

Recombinant human E1 activating enzyme (e.g., UBE1)

-

Recombinant human E2 conjugating enzyme (e.g., UBE2D2/UbcH5b)

-

Recombinant human Syvn1 (cytoplasmic domain with a tag, e.g., GST-Syvn1)

-

Ubiquitin

-

ATP

-

This compound

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 2 mM DTT)

-

SDS-PAGE gels

-

Nitrocellulose or PVDF membranes

-

Anti-GST antibody

-

Anti-ubiquitin antibody

-

HRP-conjugated secondary antibody

-

Chemiluminescence substrate

Procedure:

-

Prepare the ubiquitination reaction mixture in the assay buffer containing E1 (e.g., 50 nM), E2 (e.g., 200 nM), ubiquitin (e.g., 5 µM), and ATP (e.g., 2 mM).

-

Add recombinant GST-Syvn1 (e.g., 500 nM) to the reaction mixture.

-

For the inhibitor-treated samples, add varying concentrations of this compound (e.g., 0.1 µM to 100 µM) or vehicle control (DMSO) to the reaction mixtures.

-

Incubate the reactions at 37°C for 60-90 minutes.

-

Stop the reactions by adding SDS-PAGE loading buffer and boiling for 5 minutes.

-

Separate the reaction products by SDS-PAGE.

-

Transfer the proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against the GST tag or ubiquitin overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the ubiquitinated Syvn1 bands using a chemiluminescence substrate and an imaging system. A ladder of higher molecular weight bands above the unmodified GST-Syvn1 indicates autoubiquitination.

Rheumatoid Synovial Cell Proliferation Assay (CCK-8)

This assay is used to determine the effect of this compound on the proliferation of rheumatoid synovial cells (RSCs).

Materials:

-

Rheumatoid synovial cells (RSCs)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

This compound

-

Cell Counting Kit-8 (CCK-8)

-

Microplate reader

Procedure:

-

Seed RSCs into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 0.1 µM to 50 µM) or vehicle control (DMSO) for a specified period (e.g., 24, 48, or 72 hours).

-

After the treatment period, add 10 µL of CCK-8 solution to each well.

-

Incubate the plate at 37°C for 1-4 hours.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the vehicle-treated control and plot the results to determine the IC50 value.

E3 Ligase Selectivity Panel Assay

To confirm the selectivity of this compound for Syvn1, its activity can be tested against a panel of other E3 ubiquitin ligases. This is often performed as a service by specialized contract research organizations (CROs). The general principle involves running in vitro ubiquitination assays for a diverse set of E3 ligases in the presence of a fixed concentration of this compound.

General Protocol Outline:

-

A panel of recombinant E3 ubiquitin ligases is selected, representing different families (e.g., RING, HECT).

-

For each E3 ligase, an in vitro ubiquitination assay is performed, similar to the one described for Syvn1, often using a specific substrate for each ligase.

-

The assays are run in the presence of a high concentration of this compound (e.g., 10 µM or 50 µM) and a vehicle control.

-

The activity of each E3 ligase in the presence of this compound is measured and compared to the vehicle control.

-

The percentage of inhibition for each E3 ligase is calculated. Significant inhibition of Syvn1 with minimal or no inhibition of other E3 ligases demonstrates selectivity.

Western Blot Analysis of NRF2 and PGC-1β Polyubiquitination

This protocol is for detecting the polyubiquitination status of endogenous or overexpressed NRF2 and PGC-1β in cells treated with this compound.

Materials:

-

Cells expressing the target protein (e.g., HEK293T cells transfected with tagged NRF2 or PGC-1β)

-

This compound

-

Proteasome inhibitor (e.g., MG132)

-

Lysis buffer (e.g., RIPA buffer with protease and deubiquitinase inhibitors like NEM and PR-619)

-

Antibodies against NRF2 or PGC-1β (or the tag)

-

Anti-ubiquitin antibody

-

Protein A/G agarose beads for immunoprecipitation

-

SDS-PAGE gels and Western blotting reagents

Procedure:

-

Culture and treat cells with this compound or vehicle control. It is often necessary to also treat with a proteasome inhibitor (e.g., MG132) for the last 4-6 hours of culture to allow ubiquitinated proteins to accumulate.

-

Lyse the cells in a lysis buffer containing deubiquitinase inhibitors.

-

Clarify the lysates by centrifugation.

-

Perform immunoprecipitation for the protein of interest (NRF2 or PGC-1β) using a specific antibody and protein A/G beads.

-

Wash the beads extensively with lysis buffer.

-

Elute the immunoprecipitated proteins by boiling in SDS-PAGE loading buffer.

-

Separate the eluted proteins by SDS-PAGE and transfer to a membrane.

-

Perform Western blotting using an anti-ubiquitin antibody to detect the polyubiquitin chains on the immunoprecipitated protein. A high-molecular-weight smear indicates polyubiquitination.

-

The membrane can be stripped and re-probed with an antibody against the protein of interest to confirm equal immunoprecipitation.

Conclusion

This compound is a selective inhibitor of the E3 ubiquitin ligase Syvn1. Through the inhibition of Syvn1's autoubiquitination and subsequent E3 ligase activity, this compound leads to the stabilization of key downstream targets such as NRF2 and PGC-1β. This modulation of critical signaling pathways in protein quality control, antioxidant response, and metabolism underscores the therapeutic potential of this compound in diseases like rheumatoid arthritis and metabolic disorders. The experimental protocols provided in this guide offer a framework for the further investigation and characterization of this compound and other molecules targeting the Syvn1 pathway.

References

LS-102: An In-Depth Technical Guide to In Vitro and In Vivo Studies

This technical guide provides a comprehensive overview of the preclinical evaluation of LS-102, a selective inhibitor of the E3 ubiquitin ligase synoviolin (Syvn1). The information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting Syvn1. This document summarizes key quantitative data, details experimental methodologies for pivotal studies, and visualizes the compound's mechanism of action and experimental workflows.

Core Concepts: this compound and its Target, Synoviolin (Syvn1)

This compound is a small molecule inhibitor of synoviolin (Syvn1), an E3 ubiquitin ligase embedded in the endoplasmic reticulum (ER) membrane.[1][2] Syvn1 plays a critical role in ER-associated degradation (ERAD) of misfolded proteins.[3][4] Dysregulation of Syvn1 has been implicated in the pathogenesis of various diseases, including rheumatoid arthritis, making it a compelling therapeutic target.[1][2] this compound has been identified as a selective inhibitor of Syvn1's enzymatic activity, specifically its autoubiquitination.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro and in vivo studies of this compound.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Cell/System | Reference |

| IC50 (Syvn1 Autoubiquitination) | 35 µM | Cell-free assay | [1][2] |

| IC50 (RSC Proliferation) | 5.4 µM | Rheumatoid Synovial Cells (RSCs) | [1] |

Table 2: In Vivo Efficacy of this compound in a Collagen-Induced Arthritis (CIA) Model

| Animal Model | Dosing Regimen | Outcome | Reference |

| Mouse | 1.3-4 mg/kg; i.p.; daily for 4 weeks | Reduced clinical severity scores | [1] |

Table 3: Pharmacokinetic Properties of this compound

| Parameter | Value | Species | Route | Reference |

| Cmax | 248.7 ± 22.0 ng/ml | Rat | Oral (20 mg/kg) | [3] |

| Tmax | 1.0 ± 0.5 h | Rat | Oral (20 mg/kg) | [3] |

| Apparent Permeability (Papp) | 15.72-25.50 × 10⁻⁶ cm/s | Caco-2 cell monolayers | N/A | [3] |

Experimental Protocols

This section details the methodologies for key experiments cited in the evaluation of this compound.

In Vitro Ubiquitination Assay

Objective: To determine the inhibitory effect of this compound on the E3 ligase activity of Syvn1.

Methodology:

-

Protein Purification: Recombinant Syvn1, E1 and E2 ubiquitin-conjugating enzymes, and ubiquitin are purified.

-

Reaction Mixture: The purified proteins are incubated together in a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 2 mM ATP) in the presence of varying concentrations of this compound or vehicle control (DMSO).

-

Incubation: The reaction is allowed to proceed at 37°C for a defined period (e.g., 1-2 hours).

-

Termination: The reaction is stopped by adding SDS-PAGE loading buffer.

-

Analysis: The reaction products are resolved by SDS-PAGE and transferred to a membrane for Western blotting. The level of Syvn1 autoubiquitination is detected using an anti-ubiquitin antibody. The IC50 value is calculated from the dose-response curve.

Rheumatoid Synovial Cell (RSC) Proliferation Assay

Objective: To assess the anti-proliferative effect of this compound on rheumatoid synovial cells.

Methodology:

-

Cell Culture: Primary RSCs isolated from patients with rheumatoid arthritis or a relevant cell line are cultured in appropriate media.

-

Treatment: Cells are seeded in 96-well plates and treated with various concentrations of this compound or vehicle control for a specified duration (e.g., 72 hours).

-

Proliferation Assessment: Cell proliferation is measured using a standard method such as:

-

MTT Assay: Measures the metabolic activity of viable cells.

-

BrdU Incorporation Assay: Measures DNA synthesis in proliferating cells.

-

-

Data Analysis: The absorbance or fluorescence is read using a plate reader, and the IC50 value is determined by plotting the percentage of cell viability against the log concentration of this compound.

In Vivo Collagen-Induced Arthritis (CIA) Model

Objective: To evaluate the therapeutic efficacy of this compound in a mouse model of rheumatoid arthritis.

Methodology:

-

Animal Model: Male DBA/1J mice (8-10 weeks old) are typically used as they are susceptible to CIA.

-

Induction of Arthritis:

-

Primary Immunization: Mice are immunized with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA) via intradermal injection at the base of the tail.

-

Booster Immunization: A booster injection of type II collagen emulsified with Incomplete Freund's Adjuvant (IFA) is given 21 days after the primary immunization.

-

-

Treatment: this compound (1.3-4 mg/kg) or vehicle is administered daily via intraperitoneal (i.p.) injection, starting from the day of the booster immunization or upon the onset of clinical signs of arthritis.

-

Clinical Assessment: The severity of arthritis is monitored regularly (e.g., 3 times a week) by a blinded observer using a clinical scoring system. This typically involves grading each paw for erythema and swelling on a scale of 0 to 4.

-

Histopathological Analysis: At the end of the study, paws are collected, fixed, decalcified, and embedded in paraffin. Sections are stained with hematoxylin and eosin (H&E) to assess inflammation, pannus formation, and bone/cartilage erosion.

Visualizations

Signaling Pathway of this compound

The following diagram illustrates the proposed mechanism of action of this compound.

Caption: this compound inhibits the E3 ligase activity of Syvn1, preventing the ubiquitination and subsequent degradation of its substrates.

Experimental Workflow: In Vitro Cell Proliferation Assay

The diagram below outlines the general workflow for assessing the anti-proliferative effects of this compound.

Caption: Workflow for determining the in vitro anti-proliferative activity of this compound.

Experimental Workflow: In Vivo Collagen-Induced Arthritis Model

The following diagram illustrates the key steps in the in vivo evaluation of this compound using the CIA model.

Caption: Workflow for the in vivo assessment of this compound in a mouse model of rheumatoid arthritis.

References

- 1. Plasmodium berghei - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Synoviolin inhibitor this compound reduces endoplasmic reticulum stress-induced collagen secretion in an in vitro model of stress-related interstitial pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synovial Cellular and Molecular Markers in Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safety and Toxicity Profile of LS-102 (Trifluridine/Tipiracil)

For Researchers, Scientists, and Drug Development Professionals

Abstract

LS-102, known clinically as TAS-102 and marketed under the brand name Lonsurf®, is a combination oral nucleoside antitumor agent. It consists of trifluridine (FTD), a thymidine-based nucleoside analog, and tipiracil (TPI), a thymidine phosphorylase inhibitor, in a 1:0.5 molar ratio.[1][2] This guide provides a comprehensive overview of the safety and toxicity profile of this compound, drawing from key preclinical and clinical studies. It is intended to serve as a technical resource for researchers, scientists, and professionals involved in drug development. The document details the compound's mechanism of action, summarizes its preclinical toxicology, and presents a thorough analysis of its clinical safety profile, with a focus on data from the pivotal RECOURSE, TAGS, and J003 clinical trials. Methodologies for these key studies are described, and signaling pathways and experimental workflows are visually represented.

Introduction

This compound is an oral cytotoxic agent approved for the treatment of patients with metastatic colorectal cancer (mCRC) and metastatic gastric or gastroesophageal junction adenocarcinoma who have been previously treated with standard therapies.[3][4] The unique combination of its two active components allows for the oral administration and sustained bioavailability of the active cytotoxic agent, trifluridine.

Mechanism of Action

The antitumor activity of this compound is primarily driven by trifluridine, while tipiracil enhances its efficacy by preventing its degradation.

-

Trifluridine (FTD): FTD is a thymidine analog that, after being taken up by cancer cells, is phosphorylated into its active triphosphate form (FTD-TP). FTD-TP is then incorporated into DNA during replication. This incorporation leads to DNA dysfunction and the induction of DNA strand breaks, ultimately inhibiting tumor cell proliferation.[1][2][5]

-

Tipiracil (TPI): TPI is a potent inhibitor of thymidine phosphorylase (TP), an enzyme that rapidly degrades FTD. By inhibiting TP, tipiracil increases the systemic exposure and bioavailability of trifluridine, allowing for effective oral administration.[1][2][5]

Signaling Pathway Diagram

References

- 1. academic.oup.com [academic.oup.com]

- 2. Trifluridine/tipiracil - Wikipedia [en.wikipedia.org]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. Repeated oral dosing of TAS-102 confers high trifluridine incorporation into DNA and sustained antitumor activity in mouse models - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of TAS-102 (Trifluridine/Tipiracil)

For Researchers, Scientists, and Drug Development Professionals

Abstract

TAS-102, commercially known as Lonsurf®, is an oral combination anticancer agent composed of trifluridine (FTD), a thymidine-based nucleoside analog, and tipiracil (TPI), a thymidine phosphorylase inhibitor, in a 1:0.5 molar ratio.[1][2] This guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of TAS-102, with a focus on its mechanism of action, clinical trial data, and experimental methodologies. TAS-102 has demonstrated clinical efficacy in patients with metastatic colorectal cancer (mCRC) who are refractory to standard therapies.[2][3] Its unique mechanism, involving direct incorporation into DNA, allows it to be effective even in tumors resistant to other fluoropyrimidines like 5-fluorouracil (5-FU).[4][5]

Introduction

Metastatic colorectal cancer remains a significant therapeutic challenge, particularly in patients who have developed resistance to conventional chemotherapies. TAS-102 has emerged as a valuable treatment option in the salvage-line setting.[6] This document serves as a technical resource for professionals in the field of oncology drug development, providing detailed insights into the preclinical and clinical pharmacology of TAS-102.

Pharmacodynamics: Mechanism of Action

The antitumor activity of TAS-102 is primarily driven by trifluridine, while tipiracil enhances its bioavailability.[6][7]

Trifluridine (FTD): The Cytotoxic Component

Trifluridine is a nucleoside analog that, after being phosphorylated within the cell to its active triphosphate form (TFT-TP), is incorporated into DNA.[1][8] This incorporation leads to DNA dysfunction and damage, ultimately inhibiting tumor cell proliferation.[4][6] While FTD can also inhibit thymidylate synthase (TS), this is not considered its primary mechanism of action with the oral dosing schedule used in clinical practice.[5] The incorporation of FTD into DNA is the key differentiator from 5-FU, which primarily functions by inhibiting TS.[5]

Tipiracil (TPI): The Bioavailability Enhancer

When administered orally, trifluridine is rapidly degraded into an inactive metabolite, 5-(trifluoromethyl)uracil (FTY), by the enzyme thymidine phosphorylase (TP), primarily in the liver.[4][6] Tipiracil is a potent inhibitor of TP, and its co-administration with trifluridine prevents this rapid metabolism.[1][7] This inhibition leads to a significant increase in the systemic exposure of trifluridine, allowing for effective oral administration.[2] Additionally, TPI itself may exert antiangiogenic effects by inhibiting TP, which is also known as platelet-derived endothelial cell growth factor.[1][7]

Signaling Pathway of TAS-102 Action

Pharmacokinetics

The pharmacokinetic profile of TAS-102 has been evaluated in several clinical studies. The co-administration of tipiracil is crucial for achieving therapeutic concentrations of trifluridine.

Absorption and Bioavailability

Following oral administration, the peak plasma concentration (Tmax) of trifluridine is typically reached in about 2 hours.[9] The presence of food can affect the absorption of both components. A high-fat meal has been shown to decrease the Cmax of both trifluridine and tipiracil by approximately 40%, and the AUC of tipiracil by about 40%, while the AUC of trifluridine remains largely unchanged.[9][10] This suggests that postprandial administration is a reasonable approach to mitigate toxicity while maintaining efficacy.[10]

Distribution

Trifluridine is highly bound to human plasma proteins (>96%), primarily albumin.[4][6] The protein binding of tipiracil is low (<8%).[6]

Metabolism and Elimination

Trifluridine and tipiracil are not metabolized by cytochrome P450 (CYP) enzymes.[4][6] The primary metabolic pathway for trifluridine is via thymidine phosphorylase to the inactive metabolite FTY.[4][6] The elimination half-life at steady-state is approximately 2.1 hours for trifluridine and 2.4 hours for tipiracil.[9]

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters of trifluridine and tipiracil from clinical studies.

Table 1: Single-Dose Pharmacokinetic Parameters of Trifluridine (FTD) with and without Tipiracil (TPI) [11]

| Parameter | FTD alone (35 mg/m²) | TAS-102 (FTD 35 mg/m²) | Fold Increase with TPI |

| Cmax (ng/mL) | 114 | 2508 | 22 |

| AUC0-last (ng*h/mL) | 129 | 4851 | 38 |

Table 2: Single- and Multiple-Dose Pharmacokinetic Parameters of TAS-102 Components [12]

| Component | Dose | Cmax (ng/mL) | Tmax (h) | AUC0-12 (ng*h/mL) |

| Trifluridine | Single Dose | 2108 ± 826 | 2.0 | 7393 ± 1980 |

| Multiple Dose | 3738 ± 1110 | 2.0 | 16560 ± 4280 | |

| Tipiracil | Single Dose | 299 ± 92 | 2.0 | 1238 ± 290 |

| Multiple Dose | 320 ± 75 | 3.0 | 1481 ± 385 |

Data are presented as mean ± standard deviation. Dosing is based on a 35 mg/m² twice-daily schedule.

Clinical Efficacy and Safety

The clinical development of TAS-102 has primarily focused on heavily pretreated patients with metastatic colorectal cancer.

Pivotal Clinical Trials

The phase 3 RECOURSE trial was a landmark study that demonstrated a statistically significant improvement in overall survival (OS) and progression-free survival (PFS) for patients treated with TAS-102 compared to placebo.[3]

Table 3: Efficacy Results from the RECOURSE Phase 3 Trial [3]

| Endpoint | TAS-102 (n=534) | Placebo (n=266) | Hazard Ratio (95% CI) | p-value |

| Median OS (months) | 7.1 | 5.3 | 0.68 (0.58–0.81) | <0.001 |

| Median PFS (months) | 2.0 | 1.7 | 0.48 (0.41–0.57) | <0.001 |

| Disease Control Rate | 44% | 16% | - | <0.001 |

More recent studies, such as the SUNLIGHT trial, have shown that the combination of TAS-102 with bevacizumab further improves survival outcomes in the third-line setting for mCRC.[13] In this trial, the median OS was 10.8 months with TAS-102 plus bevacizumab versus 7.5 months with TAS-102 alone.[13]

Safety Profile

The most common adverse events associated with TAS-102 are hematological, including neutropenia, leukopenia, anemia, and thrombocytopenia.[2] Myelosuppression is the primary dose-limiting toxicity.[2] Non-hematological side effects are generally mild to moderate and include fatigue, nausea, and diarrhea.[9]

Experimental Protocols

The following provides a generalized methodology for a clinical trial evaluating the pharmacokinetics and efficacy of TAS-102, based on publicly available information from trials like RECOURSE and others.[14][15]

Study Design

A phase I, open-label, dose-escalation or expansion cohort study is a common design for initial clinical evaluation. For pivotal efficacy studies, a randomized, double-blind, placebo-controlled design is the gold standard.

Experimental Workflow for a Phase I PK and Safety Study

Patient Population

Eligible patients typically have a confirmed diagnosis of a solid tumor, such as metastatic colorectal cancer, and have failed or are intolerant to standard therapies.[14] Key inclusion criteria often include an ECOG performance status of 0 or 1 and adequate organ function.[15]

Dosing and Administration

TAS-102 is administered orally, typically at a starting dose of 35 mg/m² twice daily, on days 1-5 and 8-12 of a 28-day cycle.[14] Dosing adjustments are made based on tolerability, particularly hematological toxicity.

Pharmacokinetic Sampling and Analysis

Blood samples for PK analysis are collected at pre-specified time points after single and multiple doses of TAS-102.[14] Plasma concentrations of trifluridine, tipiracil, and the FTY metabolite are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. PK parameters such as Cmax, Tmax, AUC, and half-life are calculated using non-compartmental analysis.

Efficacy and Safety Assessments

Tumor response is assessed according to Response Evaluation Criteria in Solid Tumors (RECIST).[15] Safety is monitored through the regular collection of adverse event data, physical examinations, and laboratory tests, including complete blood counts.[9]

Conclusion

TAS-102 represents a significant advancement in the treatment of refractory metastatic colorectal cancer. Its novel mechanism of action, centered on the incorporation of trifluridine into DNA, provides a therapeutic option for patients with tumors resistant to other fluoropyrimidines. The co-formulation with the thymidine phosphorylase inhibitor tipiracil is essential for its oral bioavailability and clinical activity. A thorough understanding of its pharmacokinetic and pharmacodynamic properties, as detailed in this guide, is crucial for its optimal clinical use and for the future development of related therapies.

References

- 1. Trifluridine/tipiracil - Wikipedia [en.wikipedia.org]

- 2. TAS-102, a novel antitumor agent: a review of the mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. TAS-102 (trifluridine/tipiracil) plus bevacizumab versus TAS-102 alone as salvage treatment options for metastatic colorectal cancer in routine clinical practice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. TAS-102, a novel antitumor agent: a review of the mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Trifluridine/Tipiracil (Lonsurf) for the Treatment of Metastatic Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. go.drugbank.com [go.drugbank.com]

- 8. researchgate.net [researchgate.net]

- 9. reference.medscape.com [reference.medscape.com]

- 10. Effect of food on the pharmacokinetics of TAS-102 and its efficacy and safety in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ascopubs.org [ascopubs.org]

- 12. accessdata.fda.gov [accessdata.fda.gov]

- 13. onclive.com [onclive.com]

- 14. ascopubs.org [ascopubs.org]

- 15. Randomized study evaluating trifluridine/tipiracil (TAS-102) versus + trifluridine/tipiracil + bevacizumab as last-line therapy in patients with chemorefractory unresectable metastatic colorectal cancer (mCRC). - ASCO [asco.org]

LS-102: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

LS-102 is a selective inhibitor of the E3 ubiquitin ligase synoviolin (Syvn1), also known as Hrd1. This technical guide provides a summary of the currently available data on the solubility and stability of this compound. The information herein is intended to support researchers, scientists, and drug development professionals in the handling, formulation, and experimental design involving this compound. While comprehensive, publicly available data is limited, this document consolidates existing information and provides general experimental protocols for context.

Solubility Data

The solubility of this compound has been reported in various solvent systems. The following tables summarize the available quantitative data.

Table 1: Solubility of this compound in Organic Solvents

| Solvent | Concentration (mg/mL) | Molar Equivalent (mM) | Source |

| DMSO | 80 | 176.76 | TargetMol[1] |

| DMSO | 50 | 110.47 | Sigma-Aldrich[2] |

Table 2: Solubility of this compound in Co-solvent Systems

| Solvent System | Concentration (mg/mL) | Molar Equivalent (mM) | Source |

| 10% DMSO / 90% (20% SBE-β-CD in saline) | ≥ 2.5 | ≥ 5.52 | MedChemExpress[3] |

| 10% DMSO / 90% corn oil | ≥ 2.5 | ≥ 5.52 | MedChemExpress[3] |

| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% saline | ≥ 2.5 | ≥ 5.52 | MedChemExpress[3] |

Note: The molecular weight of this compound is 452.60 g/mol .[2][3]

Stability Data

The stability of this compound has been assessed under various storage conditions, both as a solid and in solution.

Table 3: Stability of this compound

| Form | Storage Condition | Duration | Source |

| Powder | -20°C | 3 years | TargetMol[1] |

| In Solvent | -80°C | 1 year | TargetMol[1] |

| In Solvent | -80°C | 6 months | MedChemExpress[3] |

| In Solvent | -20°C (protect from light, under nitrogen) | 1 month | MedChemExpress[3] |

| In Dog Plasma | Room Temperature | 4 hours | ResearchGate[4] |

| In Dog Plasma | -80°C | 2 weeks | ResearchGate[4] |

| In Dog Plasma | Three freeze-thaw cycles | Stable | ResearchGate[4] |

Experimental Protocols

Detailed, publicly available experimental protocols for determining the solubility and stability of this compound are limited. The following are general methodologies representative of how such data is typically generated in a research setting.

General Protocol for Solubility Determination (Shake-Flask Method)

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the solvent of interest in a sealed vial.

-

Equilibration: The vial is agitated (e.g., on a shaker) at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is filtered through a fine-pore filter (e.g., 0.22 µm) or centrifuged at high speed to separate the undissolved solid from the saturated solution.

-

Quantification: The concentration of this compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Reporting: The solubility is reported in mg/mL or mol/L.

General Protocol for Stability Assessment in Solution

-

Sample Preparation: A stock solution of this compound is prepared in the solvent of interest at a known concentration.

-

Storage: Aliquots of the solution are stored under various conditions (e.g., different temperatures, light exposures).

-

Time-Point Analysis: At specified time intervals (e.g., 0, 1, 3, 6, 12 months), an aliquot is removed and analyzed.

-

Quantification: The concentration of the remaining this compound is determined by a stability-indicating analytical method (e.g., HPLC) that can separate the parent compound from any degradation products.

-

Data Analysis: The percentage of this compound remaining at each time point is calculated relative to the initial concentration. Degradation kinetics can be modeled from this data.

Signaling Pathway and Experimental Workflow

This compound is a selective inhibitor of the E3 ubiquitin ligase Synoviolin (Syvn1/Hrd1). Syvn1 is a key component of the endoplasmic reticulum-associated degradation (ERAD) pathway, which is responsible for the disposal of misfolded proteins. By inhibiting Syvn1, this compound can modulate downstream cellular processes.

Caption: Syvn1/Hrd1-mediated ERAD pathway and the inhibitory action of this compound.

The diagram above illustrates the general workflow of the Syvn1-mediated ERAD pathway. Misfolded proteins in the endoplasmic reticulum are recognized by the E3 ubiquitin ligase Syvn1. Syvn1, as part of the ERAD complex, facilitates the polyubiquitination of these substrates as they are retrotranslocated to the cytosol. The polyubiquitin chain acts as a signal for the 26S proteasome, which then degrades the targeted protein. This compound selectively inhibits the E3 ligase activity of Syvn1, thereby preventing the ubiquitination and subsequent degradation of its substrates.

References

- 1. longdom.org [longdom.org]

- 2. uniprot.org [uniprot.org]

- 3. Ubiquitin ligase SYVN1/HRD1 facilitates degradation of the SERPINA1 Z variant/α-1-antitrypsin Z variant via SQSTM1/p62-dependent selective autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synoviolin inhibitor this compound reduces endoplasmic reticulum stress-induced collagen secretion in an in vitro model of stress-related interstitial pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]

The E3 Ligase Inhibitor LS-102: A Novel Therapeutic Avenue

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

LS-102 is a selective small-molecule inhibitor of the E3 ubiquitin ligase synoviolin (Syvn1), an enzyme implicated in the pathogenesis of a range of diseases characterized by cellular stress and aberrant protein degradation. By specifically targeting the autoubiquitination of Syvn1, this compound presents a promising therapeutic strategy for conditions such as rheumatoid arthritis, interstitial pneumonia, and metabolic disorders. This document provides a comprehensive overview of the preclinical data, mechanism of action, and potential therapeutic applications of this compound, intended to serve as a resource for researchers and professionals in the field of drug development.

Introduction

Synoviolin (Syvn1), also known as Hrd1, is an E3 ubiquitin ligase embedded in the endoplasmic reticulum (ER) membrane. It plays a critical role in the ER-associated degradation (ERAD) pathway, a cellular quality control system responsible for the elimination of misfolded proteins.[1] Dysregulation of Syvn1 activity has been linked to the pathophysiology of several diseases, including chronic inflammatory conditions and metabolic syndromes. This compound has emerged as a selective inhibitor of Syvn1, offering a targeted approach to modulate the ERAD pathway and downstream signaling cascades. Preclinical studies have demonstrated the therapeutic potential of this compound in various disease models, highlighting its anti-proliferative, anti-fibrotic, and metabolism-regulating properties.

Mechanism of Action

This compound selectively inhibits the E3 ubiquitin ligase activity of Syvn1. Its primary mechanism involves the inhibition of Syvn1 autoubiquitination, a process essential for its function.[2] This inhibition leads to the stabilization of Syvn1 substrates, thereby modulating downstream signaling pathways. This compound has been shown to be selective for Syvn1, with no significant inhibitory activity against other E3 ubiquitin ligases such as ARIH1, BRCA1/BARD1, and Efp.[3]

The downstream effects of Syvn1 inhibition by this compound are context-dependent and include:

-

Regulation of Transcription Factors: this compound can prevent the degradation of key transcription factors. For instance, it suppresses the polyubiquitination of nuclear factor erythroid 2-related factor 2 (NRF2) and peroxisome proliferator-activated receptor-gamma coactivator 1-beta (PGC-1β).[2][4]

-

Modulation of ER Stress Response: By inhibiting Syvn1, this compound can influence the cellular response to ER stress. Syvn1 is known to interact with and promote the degradation of inositol-requiring enzyme 1 (IRE1), a key transducer of the unfolded protein response (UPR).[5]

-

Anti-proliferative Effects: this compound has been shown to suppress the proliferation of certain cell types, such as rheumatoid synovial cells (RSCs).[2]

Below is a diagram illustrating the core mechanism of action of this compound.

Caption: Mechanism of action of this compound as a Syvn1 inhibitor.

Potential Therapeutic Applications

Preclinical research has identified several promising therapeutic areas for this compound.

Rheumatoid Arthritis

Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by synovial inflammation and joint destruction. Syvn1 is overexpressed in the synovium of RA patients and contributes to synovial hyperplasia.[3]

Quantitative Data:

| Parameter | Value | Cell Type/Model | Reference |

| IC50 (Syvn1 autoubiquitination) | 35 µM | In vitro assay | [2] |

| IC50 (RSC proliferation) | 5.4 µM | Rheumatoid Synovial Cells (RSCs) | [2] |

| In vivo dosage | 1.3-4 mg/kg (i.p. daily for 4 weeks) | Collagen-Induced Arthritis (CIA) mouse model | [2] |

Experimental Protocols:

-

Cell Viability Assay:

-

Cell Line: Rheumatoid synovial cells (RSCs).

-

Method: RSCs were seeded in 96-well plates and treated with varying concentrations of this compound (e.g., 20, 40, 60 µM) for 12 hours. Cell viability was assessed using a standard method such as the MTT or WST-8 assay. The IC50 value was calculated from the dose-response curve.[6]

-

-

In Vivo Collagen-Induced Arthritis (CIA) Model:

-

Animal Model: DBA/1J mice.

-

Induction: Arthritis was induced by immunization with bovine type II collagen emulsified in complete Freund's adjuvant.

-

Treatment: this compound was administered intraperitoneally daily for 4 weeks at doses of 1.3 and 4.0 mg/kg, starting from the day of the second collagen immunization.

-

Assessment: The severity of arthritis was evaluated using a clinical scoring system based on paw swelling and inflammation.[6]

-

The signaling pathway implicated in the role of Syvn1 in RA is depicted below.

Caption: Syvn1 signaling in rheumatoid arthritis.

Interstitial Pneumonia

Interstitial pneumonia can be caused by ER stress induced by mutations in surfactant proteins. Syvn1 is implicated in the fibrotic processes associated with this condition.

Quantitative Data:

| Parameter | Value | Cell Type/Model | Reference |

| This compound concentration | 5 µM | A549 human lung adenocarcinoma cells | [6] |

| Increase in luciferase activity (Syvn1 promoter) | 1.6-fold | A549 cells with exon 4 deleted SP-C | [7] |

Experimental Protocols:

-

In Vitro Model of Stress-Related Interstitial Pneumonia:

-

Cell Line: A549 human lung adenocarcinoma cells.

-

Method: A549 cells were transfected with plasmids encoding wild-type or exon 4-deleted surfactant protein C (SP-C) to induce ER stress. Twelve hours post-transfection, the medium was replaced, and this compound (5 µM) or a vehicle control (DMSO) was added.

-

Assessment: The secretion of collagen into the culture medium was measured using a quantitative assay (e.g., Sirius Red-based colorimetric assay) to assess the anti-fibrotic effect of this compound.[6][7]

-

An experimental workflow for the in vitro interstitial pneumonia model is shown below.

Caption: Workflow for in vitro interstitial pneumonia studies.

Obesity and Metabolic Disorders

Syvn1 has been identified as a negative regulator of PGC-1β, a key transcriptional coactivator involved in mitochondrial biogenesis and energy expenditure.[4] Inhibition of Syvn1 by this compound can therefore enhance mitochondrial function and prevent weight gain.

Quantitative Data:

| Parameter | Value | Animal Model | Reference |

| In vivo dosage | 50 mg/kg (i.p. daily) | db/db mice |

Experimental Protocols:

-

In Vivo Obesity Model:

-

Animal Model: Genetically obese db/db mice.

-

Treatment: this compound was administered intraperitoneally at a dose of 50 mg/kg daily.

-

Assessment: Body weight, food intake, and blood glucose levels were monitored. At the end of the study, tissues such as adipose tissue were collected for analysis of mitochondrial biogenesis markers (e.g., expression of PGC-1β target genes) and histological examination.[4]

-

The signaling pathway linking Syvn1 to metabolic regulation is outlined below.

Caption: Syvn1/PGC-1β pathway in metabolic regulation.

Myocardial Ischemia/Reperfusion Injury

This compound has been suggested to attenuate myocardial ischemia/reperfusion injury by inhibiting mitochondrial fission.[8] While the precise molecular mechanisms are still under investigation, this represents another potential therapeutic application for this compound. The pathophysiology of myocardial ischemia/reperfusion injury is complex, involving oxidative stress, calcium overload, and inflammation.[9][10]

Conclusion

This compound is a promising preclinical candidate with a well-defined mechanism of action as a selective inhibitor of the E3 ubiquitin ligase Syvn1. The available data strongly support its potential therapeutic application in a variety of diseases, including rheumatoid arthritis, interstitial pneumonia, and obesity. Further investigation into its pharmacokinetic and toxicological profile is warranted to advance this compound towards clinical development. The targeted nature of this compound, focusing on a key regulator of cellular stress and protein quality control, positions it as a novel and potentially impactful therapeutic agent.

References

- 1. embopress.org [embopress.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. spandidos-publications.com [spandidos-publications.com]

- 4. embopress.org [embopress.org]

- 5. Synoviolin promotes IRE1 ubiquitination and degradation in synovial fibroblasts from mice with collagen-induced arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. spandidos-publications.com [spandidos-publications.com]

- 7. Synoviolin inhibitor this compound reduces endoplasmic reticulum stress-induced collagen secretion in an in vitro model of stress-related interstitial pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound | TargetMol [targetmol.com]

- 9. Myocardial ischemia/reperfusion injury: Mechanisms of injury and implications for management (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for LS-102 in Cell Culture Assays

Introduction

LS-102 is a selective inhibitor of the E3 ubiquitin ligase Synoviolin (Syvn1), also known as HMG-CoA reductase degradation protein 1 (HRD1).[1][2] As a derivative of Astragaloside IV, this compound has demonstrated significant therapeutic potential in preclinical studies, particularly in the contexts of rheumatoid arthritis, myocardial ischemia/reperfusion injury, and interstitial pneumonia.[1][2][3][4] Its mechanism of action centers on the modulation of protein ubiquitination and degradation, as well as the regulation of mitochondrial dynamics.[1][5]

These application notes provide detailed protocols for utilizing this compound in various cell culture assays to investigate its effects on cell proliferation, viability, apoptosis, and specific signaling pathways.

Mechanism of Action

This compound exerts its cellular effects primarily through the inhibition of Syvn1, a key enzyme in the endoplasmic reticulum-associated degradation (ERAD) pathway. By inhibiting the autoubiquitination of Syvn1, this compound prevents the subsequent polyubiquitination and degradation of its target proteins.[1][2]

Key downstream effects of this compound include:

-

Stabilization of NRF2 : this compound suppresses the polyubiquitination of Nuclear factor erythroid 2-related factor 2 (NRF2), a master regulator of antioxidant responses.[1]

-

Inhibition of Mitochondrial Fission : In cardiomyocytes, this compound has been shown to alleviate ischemia-reperfusion injury by inhibiting the phosphorylation of Dynamin-related protein 1 (Drp1), a key regulator of mitochondrial fission.[5]

-

Reduction of ER Stress-Induced Collagen Secretion : In a model of interstitial pneumonia, this compound decreased the secretion of collagen from lung adenocarcinoma cells, suggesting a role in mitigating fibrosis.[4]

Data Presentation

Quantitative Efficacy of this compound

| Parameter | Cell Line / Model | Value | Reference |

| IC50 (Inhibition of Proliferation) | Rheumatoid Synovial Cells (RSCs) | 5.4 µM | [1] |

| IC50 (Inhibition of Autoubiquitination) | Synoviolin (Syvn1) | 35 µM | [1] |

| In Vivo Efficacy | Collagen-Induced Arthritis (CIA) model | 1.3-4 mg/kg (i.p.) | [1][2] |

Signaling Pathway Diagram

Experimental Protocols

Cell Proliferation Assay (MTT Assay)

This protocol is designed to assess the effect of this compound on the proliferation of adherent cells, such as Rheumatoid Synovial Cells (RSCs). The MTT assay measures the metabolic activity of viable cells.[6]

Materials:

-

This compound (dissolved in DMSO)

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well cell culture plates

-

Multichannel pipette

-

Microplate reader

Protocol:

-

Cell Seeding:

-

Harvest and count cells.

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete medium. A typical concentration range could be 0.1 µM to 100 µM.

-

Include a "vehicle control" (medium with DMSO, matching the highest concentration used for this compound) and a "medium only" control (no cells).

-

Remove the old medium from the wells and add 100 µL of the prepared this compound dilutions or controls.

-

Incubate for 48-72 hours at 37°C, 5% CO2.

-

-

MTT Addition:

-

Add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate for 3-4 hours at 37°C, 5% CO2, allowing viable cells to convert MTT into formazan crystals.

-

-

Formazan Solubilization:

-

Carefully remove the medium from each well.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10 minutes to ensure complete dissolution.

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a microplate reader.[6]

-

Calculate cell viability as a percentage relative to the vehicle control after subtracting the background absorbance from the "medium only" control.

-

Experimental Workflow: Cell Proliferation Assay

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol uses flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with this compound. Early apoptotic cells expose phosphatidylserine on the outer cell membrane, which is detected by Annexin V. Propidium Iodide (PI) stains the DNA of cells with compromised membranes (late apoptotic/necrotic).[7][8]

Materials:

-

This compound (dissolved in DMSO)

-

Complete cell culture medium

-

6-well cell culture plates

-

Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)

-

Flow cytometer

Protocol:

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency after the treatment period.

-

Incubate for 24 hours.

-

Treat cells with the desired concentrations of this compound (e.g., based on IC50 values) and a vehicle control for 24-48 hours.

-

-

Cell Harvesting:

-

Collect the culture supernatant (containing floating cells).

-

Wash adherent cells with PBS and detach them using trypsin.

-

Combine the detached cells with their corresponding supernatant and centrifuge at 300 x g for 5 minutes.[9]

-

Wash the cell pellet twice with cold PBS.

-

-

Staining:

-

Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[10]

-

-

Flow Cytometry Analysis:

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.[10]

-

Cells are categorized as follows:

-

Viable: Annexin V-negative, PI-negative

-

Early Apoptotic: Annexin V-positive, PI-negative

-

Late Apoptotic/Necrotic: Annexin V-positive, PI-positive

-

Necrotic: Annexin V-negative, PI-positive

-

-

Experimental Workflow: Apoptosis Assay

Western Blot Analysis for Syvn1 Pathway Proteins

This protocol details the procedure for analyzing changes in the expression or phosphorylation status of proteins in the this compound signaling pathway, such as NRF2 or phospho-Drp1.

Materials:

-

This compound (dissolved in DMSO)

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-NRF2, anti-phospho-Drp1, anti-Syvn1, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced Chemiluminescence (ECL) substrate

-

Imaging system

Protocol:

-

Cell Culture and Lysis:

-

Seed cells in 60 mm or 100 mm dishes and treat with this compound as required.

-

Wash cells with cold PBS and lyse them by adding cold lysis buffer.

-

Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

-

Protein Quantification:

-

Determine the protein concentration of the supernatant using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Normalize protein amounts for all samples and prepare them with Laemmli buffer.

-

Separate proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection:

-

Apply ECL substrate to the membrane.

-

Capture the chemiluminescent signal using an imaging system.

-

Analyze band intensities, normalizing to a loading control like β-actin.

-

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | TargetMol [targetmol.com]

- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 4. Synoviolin inhibitor this compound reduces endoplasmic reticulum stress-induced collagen secretion in an in vitro model of stress-related interstitial pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Protocol for in vitro co-culture assay for rapid expansion of human T cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Apoptosis Protocols | USF Health [health.usf.edu]

Application Notes and Protocols for LS-102 in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

LS-102 is a selective small molecule inhibitor of the E3 ubiquitin ligase synoviolin (Syvn1), also known as HMG-CoA reductase degradation protein 1 (HRD1).[1][2] Synoviolin plays a critical role in endoplasmic reticulum-associated degradation (ERAD) and has been implicated in the pathogenesis of various diseases, including rheumatoid arthritis and cancer. By selectively inhibiting the enzymatic activity of synoviolin, this compound offers a targeted approach to modulate cellular processes governed by this E3 ligase. These application notes provide detailed protocols for the use of this compound in preclinical animal models of rheumatoid arthritis and a general framework for its evaluation in cancer xenograft models.

Mechanism of Action

This compound selectively inhibits the autoubiquitination of synoviolin with an IC50 of 35 μM.[1][2] This inhibition leads to the accumulation of synoviolin substrate proteins. Key substrates include:

-

Peroxisome proliferator-activated receptor-gamma coactivator 1-beta (PGC-1β): By preventing the degradation of PGC-1β, this compound can enhance mitochondrial biogenesis and energy expenditure.[3]

-

Nuclear factor erythroid 2-related factor 2 (NRF2): this compound can suppress the polyubiquitination of NRF2, a key regulator of the antioxidant response.

The modulation of these pathways underlies the therapeutic potential of this compound in various disease models.

Data Presentation

Table 1: In Vivo Efficacy of this compound in a Collagen-Induced Arthritis (CIA) Mouse Model

| Treatment Group | Dose (mg/kg) | Administration Route | Mean Arthritis Score (Day 49) | Histological Arthritis Score (Day 49) |

| Vehicle Control | - | Intraperitoneal | ~8.5 | ~10.0 |

| This compound | 1.3 | Intraperitoneal | ~5.0 | ~6.0 |

| This compound | 4.0 | Intraperitoneal | ~4.0 | ~4.5 |

| Dexamethasone | 0.25 | Intraperitoneal | ~1.5 | ~1.0 |

*P<0.05, **P<0.01 compared to vehicle control. Data are approximated from graphical representations in Yagishita et al., 2012.

Experimental Protocols

Protocol 1: Evaluation of this compound in a Mouse Model of Collagen-Induced Arthritis (CIA)

This protocol describes the induction of arthritis in DBA/1 mice and the subsequent treatment with this compound to assess its anti-inflammatory and disease-modifying effects.

Materials:

-

This compound (powder)

-

Dimethyl sulfoxide (DMSO)

-

Sterile Phosphate-Buffered Saline (PBS)

-

Bovine Type II Collagen

-

Complete Freund's Adjuvant (CFA)

-

Incomplete Freund's Adjuvant (IFA)

-

7-week-old male DBA/1 mice

-

Syringes and needles (27G)

-

Anesthetic (e.g., isoflurane)

Procedure:

-

Preparation of this compound Formulation:

-

Dissolve this compound powder in DMSO to create a stock solution.

-

For injections, dilute the stock solution with sterile PBS to the final desired concentrations (1.3 mg/kg and 4.0 mg/kg). The final concentration of DMSO should be kept low (e.g., <5%) to avoid toxicity. Prepare a vehicle control solution with the same final concentration of DMSO in PBS.

-

-